3,5-Dichloropyrazine-2-carbaldehyde

Description

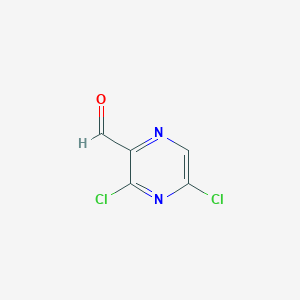

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMMFTVFMSLGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576993 | |

| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136866-27-8 | |

| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prospective synthesis of 3,5-Dichloropyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic methods for this specific compound, this document outlines a rational and chemically sound approach based on established organic chemistry principles. The proposed synthesis involves a two-step sequence: the preparation of the precursor 2,5-dichloropyrazine, followed by its formylation via the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway

The logical synthetic route to this compound commences with a suitable pyrazine precursor, which is then halogenated to form 2,5-dichloropyrazine. This intermediate subsequently undergoes a formylation reaction to introduce the aldehyde functionality.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloropyrazine from 2-Aminopyrazine

This procedure involves the chlorination of 2-aminopyrazine followed by a Sandmeyer-type reaction.[1]

2.1.1. Chlorination to 5-Chloro-2-aminopyrazine

-

Reagents and Materials:

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM)

-

Sodium sulfate

-

Silica gel (100-200 mesh)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-aminopyrazine (1.0 eq) in anhydrous DCM.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) to the stirred solution.

-

Heat the reaction mixture at 40°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash with water.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20%) to yield 5-chloro-2-aminopyrazine.

-

2.1.2. Sandmeyer Reaction to 2,5-Dichloropyrazine

-

Reagents and Materials:

-

5-Chloro-2-aminopyrazine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

50% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Sodium sulfate

-

Silica gel (100-200 mesh)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

At -10°C, add a solution of sodium nitrite (2.05 eq) in water to a stirred solution of 5-chloro-2-aminopyrazine (1.0 eq) in concentrated HCl. The addition should be done dropwise over 1 hour.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Carefully neutralize the reaction mixture with a 50% NaOH solution.

-

Extract the product with DCM.

-

Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a low percentage of ethyl acetate in hexane (e.g., 2%) as the eluent to obtain 2,5-dichloropyrazine.[1]

-

Step 2: Vilsmeier-Haack Formylation of 2,5-Dichloropyrazine

This proposed protocol is based on the general principles of the Vilsmeier-Haack reaction, adapted for an electron-deficient substrate.[2][3]

-

Reagents and Materials:

-

2,5-Dichloropyrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0°C.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux (around 40-50°C). The reaction progress should be monitored by TLC or GC-MS. Due to the electron-deficient nature of the substrate, a longer reaction time (e.g., 6-24 hours) may be required.[3]

-

After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with DCM (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

-

Quantitative Data

As there is no direct literature on the synthesis of this compound, the following quantitative data is based on typical yields for the synthesis of the precursor and estimated yields for the Vilsmeier-Haack reaction on analogous electron-deficient heterocyclic systems.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference |

| 1a | Chlorination | 2-Aminopyrazine | 5-Chloro-2-aminopyrazine | 15-30 | >95 (after chromatography) | [1] |

| 1b | Sandmeyer Reaction | 5-Chloro-2-aminopyrazine | 2,5-Dichloropyrazine | 15-20 | >98 (after chromatography) | [1] |

| 2 | Vilsmeier-Haack | 2,5-Dichloropyrazine | This compound | 30-50 (estimated) | >95 (after chromatography) | [3] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the proposed experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

This guide provides a robust starting point for the synthesis of this compound. Researchers should note that optimization of the Vilsmeier-Haack reaction conditions, particularly temperature and reaction time, may be necessary to achieve optimal yields for this specific substrate. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to confirm the structure and purity of the synthesized compounds.

References

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbaldehyde (CAS: 136866-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, characterized by an electron-deficient pyrazine ring substituted with two chlorine atoms and an aldehyde group, make it a versatile reagent for the construction of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthetic protocol, and its applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its handling, characterization, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 136866-27-8 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O | [1] |

| Molecular Weight | 176.99 g/mol | |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | |

| Boiling Point | 240.75 °C at 760 mmHg | [3] |

| Density | 1.588 g/cm³ | [3] |

| Refractive Index | 1.617 | [3] |

| Solubility | Information not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | A single peak corresponding to the aldehyde proton is expected in the downfield region (around 9-10 ppm). Another singlet for the pyrazine ring proton is also anticipated. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[4] |

| ¹³C NMR | Expected signals include a peak for the carbonyl carbon of the aldehyde (typically in the 180-200 ppm range), and signals for the carbon atoms of the pyrazine ring. The carbon atoms attached to chlorine will show characteristic shifts.[5] |

| FTIR | A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700-1720 cm⁻¹. C-Cl stretching vibrations are also anticipated in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks. Fragmentation may involve the loss of the aldehyde group (CHO) or chlorine atoms.[6] |

Synthesis of this compound

Experimental Protocol: Oxidation of (3,5-Dichloropyrazin-2-yl)methanol

This protocol is a generalized procedure and may require optimization.

Materials:

-

(3,5-Dichloropyrazin-2-yl)methanol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of (3,5-dichloropyrazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Purification:

The final product can be purified by column chromatography on silica gel. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the field of drug discovery. The pyrazine scaffold is a common feature in many pharmaceuticals, and the presence of two chlorine atoms and an aldehyde group provides multiple points for chemical modification.

The aldehyde functionality can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents. This versatility makes this compound a key starting material for the synthesis of libraries of compounds for high-throughput screening.

While there is no direct evidence of this compound being involved in specific signaling pathways, its derivatives have been investigated as potential kinase inhibitors and antiviral agents.[7][8] The pyrazine core can act as a scaffold to correctly position functional groups that interact with the active sites of these biological targets.

Visualizations

Logical Relationship: Role in Synthesis of Bioactive Molecules

References

- 1. appretech.com [appretech.com]

- 2. Synthonix, Inc > 136866-27-8 | this compound [synthonix.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound(136866-27-8) 1H NMR [m.chemicalbook.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Dichloropyrazine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3,5-Dichloropyrazine-2-carbaldehyde. This compound, a halogenated pyrazine derivative, is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmacologically active molecules. This document compiles available spectroscopic information and presents detailed, generalized experimental protocols for its analysis.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.6 - 8.8 | Singlet | 1H | Pyrazine ring proton |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Carbonyl carbon (-CHO) |

| ~150 - 160 | C3, C5 (Carbon atoms attached to chlorine) |

| ~145 - 155 | C2 (Carbon atom attached to the aldehyde) |

| ~130 - 140 | C6 (Carbon atom attached to the proton) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2820 and ~2720 | Medium | C-H Stretch | Aldehyde |

| ~1700 - 1720 | Strong | C=O Stretch | Aldehyde |

| ~1550 - 1600 | Medium-Strong | C=N and C=C Stretch | Pyrazine Ring |

| ~1000 - 1200 | Strong | C-Cl Stretch | Chloroalkane |

Note: The presence of two chlorine atoms and the pyrazine ring may influence the exact peak positions.

Table 4: Expected Mass Spectrometry (MS) Data

| m/z Ratio | Relative Abundance | Assignment |

| 176 | ~100% | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 178 | ~65% | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 180 | ~10% | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 147/149 | Variable | [M-CHO]⁺ |

| 112/114 | Variable | [M-CHO-Cl]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature in the mass spectrum of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher, depending on sample concentration.

-

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

For volatile samples, a gas chromatography (GC) inlet can be used.

-

For less volatile samples, a direct insertion probe can be utilized.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The detector records the abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Spectroscopy & Molecular Properties.

An In-depth Technical Guide to the Reactivity and Stability of 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique electronic properties, stemming from the electron-deficient pyrazine ring and the presence of two chlorine atoms and an aldehyde group, impart a distinct reactivity profile that can be strategically exploited for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering valuable insights for researchers utilizing this versatile compound.

Molecular Structure:

Commercial Suppliers and Technical Guide for 3,5-Dichloropyrazine-2-carbaldehyde

For researchers, scientists, and drug development professionals, 3,5-Dichloropyrazine-2-carbaldehyde is a key heterocyclic building block. Its utility in the synthesis of complex molecules makes it a valuable component in the discovery of novel therapeutics. This technical guide provides an in-depth overview of its commercial suppliers, key chemical data, and generalized experimental protocols for its use.

Commercial Availability

A range of chemical suppliers offer this compound, typically with a purity of 95% or greater. The compound, identified by CAS Number 136866-27-8, is available in quantities ranging from milligrams to kilograms to support various scales of research and development.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ambeed | 95% | 136866-27-8 | C5H2Cl2N2O | 176.99 |

| Appretech Scientific Limited | 98% min | 136866-27-8 | C5H2Cl2N2O | 176.98 |

| BLD Pharm | ≥95% | 136866-27-8 | C5H2Cl2N2O | 176.99 |

| Synthonix | ≥95% | 136866-27-8 | C5H2Cl2N2O | 176.99 |

| Watson International | Assay available | 136866-27-8 | C5H2Cl2N2O | 176.99 |

Physicochemical Properties and Safety Information

This compound is typically a yellow to brown sticky oil or semi-solid. Due to its chemical nature, it should be handled with appropriate personal protective equipment in a well-ventilated area.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H2Cl2N2O |

| Molecular Weight | 176.99 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C[1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Experimental Protocols

The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms and the aldehyde group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The following are generalized protocols for the reaction of dichloropyrazines with common nucleophiles. These should be optimized for specific substrates and desired outcomes.

General Procedure for Nucleophilic Aromatic Substitution with Amines

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a suitable base (e.g., potassium tert-butoxide, 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

The reaction mixture may be stirred at room temperature or heated (e.g., 60-80°C) to facilitate the reaction. Monitor the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as silica gel column chromatography.

General Procedure for Nucleophilic Aromatic Substitution with Thiols

-

To a dry reaction vessel under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

-

Cool the solution to 0°C and add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise to form the thiolate.

-

After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

General Procedure for Nucleophilic Aromatic Substitution with Alkoxides

-

In a dry reaction vessel under an inert atmosphere, carefully add a strong base (e.g., sodium hydride or sodium metal, 1.1-1.5 equivalents) to the desired anhydrous alcohol (which can serve as both reactant and solvent) at 0°C to generate the alkoxide.

-

Once the base has fully reacted, add a solution of this compound (1.0 equivalent) in the same alcohol.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding water.

-

Remove the excess alcohol under reduced pressure.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product if required.

Quality Control for Chemical Intermediates

Ensuring the quality of starting materials like this compound is critical for the success of a synthetic campaign. A comprehensive quality control process involves several stages, from supplier selection to final product release.

A typical Certificate of Analysis (CoA) for a chemical intermediate will include:

-

Product Name and CAS Number: Unambiguous identification of the material.

-

Batch Number: For traceability.

-

Appearance: A visual description of the physical state and color.

-

Purity: Determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Identity Confirmation: Often confirmed by ¹H NMR and/or Mass Spectrometry (MS) to ensure the structure is consistent with the desired compound.

Analytical methods such as GC-MS and HPLC are commonly employed for the analysis of pyrazine derivatives.[2][3] These techniques can provide detailed information on the purity and identity of the compound.

Visualization of Experimental Workflows

The following diagrams illustrate key logical flows in the sourcing and application of this compound in a research and development setting.

Caption: Workflow for sourcing and qualifying this compound.

Caption: Generalized workflow for the application of this compound in synthesis.

References

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the presence of chloro and aldehyde functionalities on this scaffold allows for a wide range of chemical modifications. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, and reactivity, with a focus on its potential applications in the development of novel therapeutic agents.

Chemical Properties and Spectroscopic Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 136866-27-8[1] |

| Molecular Formula | C₅H₂Cl₂N₂O[1] |

| Molecular Weight | 176.99 g/mol [1] |

| Appearance | Not specified in literature |

| Purity | Commercially available up to >98% |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed spectra are often found in supplementary information of research articles or available upon request from commercial suppliers, a summary of expected spectral features is provided below.

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the pyrazine proton and a singlet for the aldehyde proton. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon and the four distinct pyrazine ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretch of the aldehyde, C=N and C=C stretches of the pyrazine ring, and C-Cl stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Synthesis of this compound

One potential synthetic pathway could involve the selective functionalization of a 2,3-dichloropyrazine precursor. The introduction of a formyl group at the 5-position would be a key step.

Below is a generalized experimental workflow for the synthesis of a related pyrazine aldehyde, which could be adapted for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3,5-Dichloropyrazine-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic structures with potential therapeutic applications. The strategic placement of its chloro and aldehyde functionalities allows for a wide range of subsequent chemical modifications. This guide outlines two principal synthetic pathways commencing from the readily available starting material, 2,6-dichloropyrazine.

Synthetic Pathways

Two primary and effective methods for the synthesis of this compound have been identified and are detailed below. The first is a direct formylation of 2,6-dichloropyrazine, while the second proceeds through a nitrile intermediate.

Method 1: Direct Formylation of 2,6-Dichloropyrazine

This method involves the regioselective lithiation of 2,6-dichloropyrazine followed by formylation to directly yield the target aldehyde.

Caption: Direct formylation of 2,6-dichloropyrazine.

Method 2: Synthesis via a Nitrile Intermediate

This two-step approach first introduces a formamide group onto the pyrazine ring, which is then converted to a nitrile. The nitrile is subsequently reduced to the desired aldehyde.

Caption: Synthesis via a nitrile intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic methods.

Table 1: Synthesis of this compound via Direct Formylation

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,6-Dichloropyrazine | n-BuLi, 2,2,6,6-tetramethylpiperidine, DMF | This compound | 54 | [1] |

Table 2: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile (Intermediate for Method 2)

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,6-Dichloropyrazine | Formamide, Sodium Persulfate | 3,5-Dichloropyrazine-2-formamide | 36 | [1] |

| 3,5-Dichloropyrazine-2-formamide | POCl₃, Acetonitrile | 3,5-Dichloropyrazine-2-carbonitrile | 66 | [1] |

Experimental Protocols

Protocol for Method 1: Direct Formylation of 2,6-Dichloropyrazine[1]

Step 1: Lithiation and Formylation of 2,6-Dichloropyrazine

-

Under a nitrogen atmosphere, add n-BuLi (4 mL, 10 mmol) to THF (100 mL) at -30°C.

-

Slowly add 2,2,6,6-tetramethylpiperidine (1.26 mL, 10.2 mmol) to the mixture and stir at room temperature for 15 minutes.

-

Cool the mixture to -78°C and add a solution of 2,6-dichloropyrazine (1.3 g, 8.3 mmol) in THF (20 mL) dropwise.

-

Stir the resulting mixture at -78°C for 1.5 hours.

-

Add N,N-dimethylformamide (DMF) (1.2 mL, 15.5 mmol) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (20 mL).

-

Dilute the mixture with ethyl acetate (150 mL).

-

Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (petroleum ether:ethyl acetate, 30:1 to 5:1) to yield this compound as an oily substance (0.8 g, 54% yield).

Protocol for Method 2: Synthesis via a Nitrile Intermediate

Step 1: Synthesis of 3,5-Dichloropyrazine-2-formamide [1]

-

Combine 2,6-dichloropyrazine (5.5 g, 37.0 mmol) and formamide (33.2 g, 737 mmol) and heat the mixture to 90°C.

-

Carefully add sodium persulfate (8.55 g, 36.0 mmol) to the reaction mixture at 90°C (Note: a significant exotherm may occur).

-

Stir the reaction mixture at 90°C for 2 hours, then allow it to cool and stir overnight at room temperature.

-

Dilute the reaction mixture with water (50 mL) and extract the aqueous layer with a mixture of isopropanol and chloroform (1:3, 3 x 75 mL).

-

Combine the organic layers, dry over sodium sulfate, and concentrate to obtain a viscous oil.

-

Purify the crude product by column chromatography (ethyl acetate/hexane, 0-100%) to afford 3,5-dichloropyrazine-2-formamide as a colorless solid (2.5 g, 36% yield).

Step 2: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile [1]

-

Add phosphorus oxychloride (POCl₃, 5.80 g, 37.0 mmol) to a solution of 3,5-dichloropyrazine-2-formamide (2.55 g, 13.3 mmol) in acetonitrile (50 mL).

-

Slowly heat the reaction mixture to 80°C and stir for 4 hours at this temperature.

-

Cool the reaction and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum.

-

Purify the crude residue by column chromatography (hexane/ethyl acetate, 0-30%) to obtain 3,5-Dichloropyrazine-2-carbonitrile as a colorless solid (1.53 g, 66% yield).

Step 3: Reduction of 3,5-Dichloropyrazine-2-carbonitrile to this compound (General Procedure)

This is a general procedure based on standard nitrile to aldehyde reductions using DIBAL-H.

-

Dissolve 3,5-dichloropyrazine-2-carbonitrile in anhydrous toluene and cool the solution to -78°C under an inert atmosphere.

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0-1.2 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for a period determined by reaction monitoring (e.g., TLC or LC-MS).

-

Quench the reaction at -78°C by the slow addition of methanol, followed by an aqueous acid workup (e.g., 1M HCl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

References

In-Depth Technical Guide: Physical Properties of 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dichloropyrazine-2-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is presented to facilitate its use in research and development settings.

Core Physical and Chemical Data

This compound, with the CAS Number 136866-27-8, is a substituted pyrazine derivative.[1][2][3][4][5][6][7][8][9] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂N₂O | [5][7][8][9] |

| Molecular Weight | 176.99 g/mol | [5] |

| Density | 1.588 g/cm³ | [5] |

| Boiling Point | 240.75 °C at 760 mmHg | [5] |

| Flash Point | 99.403 °C | [5] |

| Vapor Pressure | 0.037 mmHg at 25 °C | |

| Refractive Index | 1.617 | |

| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | [1] |

| Purity | Typically ≥95% or ≥98% | [1][4][8] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [1] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available spectral information includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR data are available for this compound.[10]

-

Infrared (IR) Spectroscopy : IR spectral data has been recorded.[10]

-

Mass Spectrometry (MS) : Mass spectral data is available.[10]

-

Raman and ESR Spectroscopy : Raman and Electron Spin Resonance (ESR) spectra are also reported to be available.[10]

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the provided search results, standard methodologies for organic compounds are applicable.

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid organic compound such as this compound can be determined using a simple distillation apparatus.[11]

Procedure:

-

The compound is placed in a round-bottom flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid rapidly vaporizes, is recorded as the boiling point.[11] The vapor is then cooled and collected in a separate flask.[11]

General Workflow for Compound Characterization

The process of characterizing a chemical compound like this compound typically follows a logical workflow to ensure its identity and purity.

Caption: A general workflow for the synthesis, purification, and characterization of a chemical compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

References

- 1. This compound | 136866-27-8 [sigmaaldrich.com]

- 2. This compound | 136866-27-8 [chemicalbook.com]

- 3. This compound | 136866-27-8 [amp.chemicalbook.com]

- 4. 136866-27-8 Cas No. | 3,5-Dichloropyrazine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. Pyrazinecarboxaldehyde, 3,5-dichloro- | CAS 136866-27-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. watson-int.com [watson-int.com]

- 7. Synthonix, Inc > 136866-27-8 | this compound [synthonix.com]

- 8. appretech.com [appretech.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. This compound(136866-27-8) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SDS of this compound, Safety Data Sheets, CAS 136866-27-8 - chemBlink [chemblink.com]

Methodological & Application

Application Notes and Protocols: 3,5-Dichloropyrazine-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3,5-Dichloropyrazine-2-carbaldehyde is a valuable heterocyclic intermediate for the synthesis of novel compounds in medicinal chemistry. The pyrazine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The presence of two reactive chlorine atoms and a versatile aldehyde group on this particular pyrazine derivative allows for the strategic and regioselective introduction of various substituents, making it an attractive starting point for the generation of diverse molecular libraries for screening and lead optimization.

The electron-deficient nature of the pyrazine core, further enhanced by the electron-withdrawing aldehyde group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions. The aldehyde functionality provides a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones, enabling the construction of complex molecular architectures.

Chemical Properties and Reactivity

Chemical Structure:

Molecular Formula: C₅H₂Cl₂N₂O

Molecular Weight: 176.99 g/mol

CAS Number: 136866-27-8

The reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring and the reactivity of the aldehyde group. The two chlorine atoms are susceptible to displacement by various nucleophiles. The regioselectivity of the first nucleophilic substitution is influenced by the electronic nature of the substituent at the 2-position (the carbaldehyde group). Electron-withdrawing groups, such as the aldehyde, generally direct the initial nucleophilic attack to the 5-position.[2]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyrazine scaffold is a common feature in many kinase inhibitors. The following sections outline a representative synthetic protocol and application of this compound in the development of a hypothetical kinase inhibitor targeting the MEK1/2 pathway.

Illustrative Synthesis of a MEK1/2 Inhibitor

This section describes a hypothetical two-step synthesis of a potential MEK1/2 inhibitor starting from this compound. The synthesis involves an initial Wittig reaction to introduce a side chain, followed by a nucleophilic aromatic substitution to introduce a key pharmacophoric element.

Scheme 1: Synthesis of a Hypothetical MEK1/2 Inhibitor

Where Ar represents a substituted aniline, for example, 2-fluoro-4-iodoaniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate (Compound 2)

-

Materials:

-

This compound (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane ((Ph)₃P=CHCOOEt) (1.1 eq)

-

Toluene

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

-

Procedure:

-

To a solution of this compound (1.0 g, 5.65 mmol) in toluene (20 mL) is added (carbethoxymethylene)triphenylphosphorane (2.16 g, 6.22 mmol).

-

The reaction mixture is stirred at 80°C for 12 hours.

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate.

-

Protocol 2: Synthesis of Ethyl 3-(3-chloro-5-((2-fluoro-4-iodophenyl)amino)pyrazin-2-yl)acrylate (Compound 3 - Hypothetical Kinase Inhibitor)

-

Materials:

-

Ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate (1.0 eq)

-

2-Fluoro-4-iodoaniline (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.2 eq)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous 1,4-dioxane

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A mixture of ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate (1.0 g, 4.05 mmol), 2-fluoro-4-iodoaniline (1.15 g, 4.86 mmol), Pd(OAc)₂ (91 mg, 0.405 mmol), and tBuXPhos (344 mg, 0.81 mmol) is placed in a dry flask under an inert atmosphere.

-

Anhydrous 1,4-dioxane (20 mL) is added, followed by sodium tert-butoxide (778 mg, 8.1 mmol).

-

The reaction mixture is heated to 100°C and stirred for 16 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired compound.

-

Quantitative Data: Biological Activity

The following table presents illustrative biological activity data for the hypothetical kinase inhibitor (Compound 3). This data is not from a published source but is representative of what would be expected for a potent and selective MEK1/2 inhibitor.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |

| Compound 3 | MEK1 | 15 | A375 (Melanoma) | 50 |

| MEK2 | 25 | HT-29 (Colon) | 75 | |

| ERK1 | >10,000 | |||

| ERK2 | >10,000 |

Visualization of Signaling Pathway and Experimental Workflow

MEK-ERK Signaling Pathway

The following diagram illustrates the simplified MEK-ERK signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. The hypothetical inhibitor (Compound 3) would block the activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

Caption: Simplified MEK-ERK signaling pathway and the inhibitory action of the hypothetical compound.

Experimental Workflow

The diagram below outlines the key stages of the synthesis and evaluation of the hypothetical kinase inhibitor derived from this compound.

Caption: Workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3,5-Dichloropyrazine-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors. The protocols outlined below are based on established methodologies for structurally similar dihaloheteroarenes and are intended to serve as a starting point for reaction optimization.

Introduction

The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazine core.[2] This functionalization is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[3] Specifically, derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors, which are crucial in the development of targeted cancer therapies.[2]

Reaction Principle and Site-Selectivity

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

A key challenge in the Suzuki coupling of dihalogenated heterocycles like this compound is controlling the site-selectivity of the reaction. The two chlorine atoms at the C3 and C5 positions exhibit different reactivities due to the electronic effects of the pyrazine ring nitrogens and the adjacent carbaldehyde group. Generally, the chlorine atom at the C5 position is expected to be more reactive towards oxidative addition due to its position relative to the nitrogen atoms. However, the choice of palladium catalyst, ligands, and reaction conditions can significantly influence which chlorine atom reacts, allowing for selective mono-arylation at either position. For instance, in 3,5-dichloropyridazines, the use of electron-deficient bidentate ligands like dppf can favor reaction at the C3 position, while bulky, electron-rich monodentate ligands such as QPhos can direct the coupling to the C5 position.[3][4]

Experimental Protocols

The following protocols are proposed for the mono-arylation of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome and yield for specific substrates.

Protocol 1: General Conditions for Mono-Arylation

This protocol provides a general starting point for the Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).

-

Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki couplings of analogous dichlorinated heteroaromatic compounds. These data can be used as a reference for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of Dichloropyrazines with Arylboronic Acids

| Entry | Dichloropyrazine Isomer | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75 |

| 2 | 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 80 |

| 3 | 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 70 |

| 4 | 2,3-Dichloropyrazine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 78 |

Data adapted from related literature on dichloropyrazine couplings.

Table 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |

| 2 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 |

Data adapted from related literature on dichloropyrimidine couplings.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Application in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of 3,5-disubstituted pyrazine-2-carbaldehydes are often investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazine-based kinase inhibitors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse pyrazine derivatives, starting from the versatile building block, 3,5-dichloropyrazine-2-carbaldehyde. The protocols detailed herein are foundational for the development of novel compounds with potential applications in medicinal chemistry and materials science. Pyrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-viral properties.

Introduction

This compound is a key starting material for the synthesis of a variety of substituted pyrazines. The presence of two reactive chlorine atoms at positions 3 and 5, activated by the electron-withdrawing pyrazine ring and the adjacent carbaldehyde group, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The aldehyde functionality provides a handle for further synthetic transformations, such as reductive amination, oxidation, or olefination, enabling the generation of diverse molecular scaffolds.

This document focuses on two of the most powerful and widely used cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, which are prevalent in biologically active molecules.

Regioselectivity Considerations

The two chlorine atoms on the pyrazine ring exhibit different reactivities, which can be exploited for selective mono- or di-substitution. The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst due to the electronic influence of the para-nitrogen and the ortho-carbaldehyde group. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For Suzuki couplings, careful selection of the phosphine ligand can often control which position reacts preferentially. It is recommended to perform small-scale test reactions to determine the optimal conditions for the desired regioselectivity for a specific substrate combination.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes typical yields for Suzuki and Sonogashira coupling reactions with this compound, based on analogous reactions with similar dichloropyrazine systems. Actual yields may vary depending on the specific substrates and reaction conditions.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |

| Suzuki Coupling | Heteroarylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 65-90 |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | 75-98 |

| Sonogashira Coupling | Terminal alkyne (Cu-free) | Pd(OAc)₂ | SPhos | Cs₂CO₃ | ACN | 80 | 70-92 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the mono-arylation of this compound. For di-arylation, the stoichiometry of the boronic acid and base should be increased accordingly.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

-

Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Sonogashira Cross-Coupling

This protocol provides a general method for the mono-alkynylation of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for the diversification of this compound.

Post-Coupling Derivatization Workflow

Caption: Common derivatizations of the pyrazine-2-carbaldehyde moiety.

Hypothetical Signaling Pathway Targeted by Pyrazine Derivatives

Many pyrazine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer and other diseases.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for pyrazine-based kinase inhibitors.

Application Notes and Protocols for 3,5-Dichloropyrazine-2-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-dichloropyrazine-2-carbaldehyde as a versatile building block in the synthesis of complex organic molecules. The unique substitution pattern and reactive aldehyde functionality of this compound make it a valuable precursor for the development of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry.

Introduction

This compound (CAS No. 136866-27-8) is a trifunctional pyrazine derivative that serves as an excellent starting material for the synthesis of a variety of substituted pyrazines. The pyrazine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds. The presence of two chlorine atoms at positions 3 and 5, and a carbaldehyde group at position 2, allows for a range of selective chemical transformations. The electron-withdrawing nature of the pyrazine ring, further enhanced by the chlorine and aldehyde substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions.

Key Applications

The strategic placement of reactive sites on this compound allows for its use in several key synthetic applications:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrazine ring are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. Due to the strong electron-withdrawing effect of the adjacent carbaldehyde group, the chlorine at the 5-position is expected to be more reactive towards nucleophilic attack. This regioselectivity allows for the controlled, stepwise introduction of different substituents.

-

Synthesis of Fused Heterocycles: The carbaldehyde functionality is a key handle for the construction of fused ring systems. For example, condensation with hydrazines can lead to the formation of pyrazolo[1,5-a]pyrazines, a scaffold of interest in medicinal chemistry.

-

Derivatization of the Aldehyde Group: The carbaldehyde can undergo a wide range of classical aldehyde reactions, such as Wittig olefination, aldol condensation, and reductive amination, to introduce further diversity into the target molecules.

-

Platform for Kinase Inhibitors: The pyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] this compound provides a starting point for the synthesis of libraries of compounds that can be screened for activity against various kinases, such as PIM kinases, which are implicated in cancer.[2][3][4]

Experimental Protocols

This section provides detailed exemplary protocols for key transformations of this compound.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine

This protocol describes the selective substitution of the C5-chlorine with an amine, a common step in the elaboration of this building block.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add the aniline (1.1 eq) to the solution.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-chloro-5-(phenylamino)pyrazine-2-carbaldehyde.

Quantitative Data (Exemplary):

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| This compound | 176.99 | 1.0 | 1.0 | 177 mg |

| Aniline | 93.13 | 1.1 | 1.1 | 102 mg |

| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276 mg |

| N,N-Dimethylformamide | - | - | - | 5 mL |

| Product (Expected) | 233.66 | - | - | - |

| Yield (Hypothetical) | - | - | - | ~70-85% |

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrazine Derivative

This protocol describes the condensation of the aldehyde with a hydrazine followed by cyclization to form a fused heterocyclic system.

Materials:

-

3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde (from Protocol 1)

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-5-(phenylamino)pyrazine-2-carbaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the desired pyrazolo[1,5-a]pyrazine derivative.

Quantitative Data (Exemplary):

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde | 233.66 | 1.0 | 1.0 | 234 mg |

| Hydrazine hydrate | 50.06 | 1.2 | 1.2 | 60 mg |

| Ethanol | - | - | - | 10 mL |

| Product (Expected) | 229.67 | - | - | - |

| Yield (Hypothetical) | - | - | - | ~60-80% |

Data Presentation

Table 1: Summary of Reagents and Expected Products for Exemplary Protocols

| Protocol | Starting Material | Key Reagents | Expected Product |

| 1 | This compound | Aniline, K2CO3, DMF | 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde |

| 2 | 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde | Hydrazine hydrate, Ethanol, Acetic acid | 6-Chloro-4-phenylpyrazolo[1,5-a]pyrazin-8-amine |

Table 2: Representative Biological Activity of Pyrazine-Based PIM Kinase Inhibitors

The following data for related pyrazine-containing compounds illustrates the potential for derivatives of this compound to exhibit potent biological activity.

| Compound ID (Reference) | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |

| Compound 10[5] | - | 10 | - |

| Compound 11[5] | 13 | 12 | - |

| SGI-1776[3] | 7 | 340 | 70 |

| AZD1208[3] | 0.5 | 2.5 | 0.8 |

Visualizations

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Modification of 3,5-Dichloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 3,5-dichloropyrazine-2-carbaldehyde, a versatile building block in medicinal chemistry. The protocols focus on two primary types of transformations: Nucleophilic Aromatic Substitution (SNAr) at the chloro-positions and Wittig olefination of the carbaldehyde group.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring, further activated by the presence of two chlorine atoms and an electron-withdrawing carbaldehyde group, makes this compound highly susceptible to nucleophilic aromatic substitution.

Application Notes:

The regioselectivity of SNAr reactions on 2-substituted 3,5-dichloropyrazines is dictated by the electronic nature of the substituent at the 2-position. The carbaldehyde group is strongly electron-withdrawing, which deactivates the adjacent C3 position and activates the C5 position towards nucleophilic attack. Consequently, nucleophilic substitution is expected to occur preferentially at the 5-position.[1]

By controlling the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile, it is possible to achieve either mono-substitution at the 5-position or di-substitution at both the 3- and 5-positions. Stronger nucleophiles and higher temperatures generally favor di-substitution.

Experimental Protocols:

A. Mono-substitution with Amines (at C5-position)

This protocol describes the selective reaction of an amine with this compound to yield the corresponding 5-amino-3-chloropyrazine-2-carbaldehyde derivative.

Workflow for Mono-substitution with Amines:

Caption: Workflow for the synthesis of 5-amino-3-chloropyrazine-2-carbaldehydes.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline) (1.0-1.2 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, MeCN)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Add the base (e.g., Cs₂CO₃, 1.5 eq) to the stirred solution.

-

Add the amine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at a controlled temperature (see Table 1 for examples). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-3-chloropyrazine-2-carbaldehyde.

Table 1: Example Reaction Conditions for Mono-substitution with Amines

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Morpholine | Cs₂CO₃ | MeCN | Room Temp | 5 | 31[2] |

| 2 | Morpholine | Cs₂CO₃ | DMF | Room Temp | 5 | 90[2] |

| 3 | Piperidine | K₃PO₄ | MeCN | 80 | 12 | 80[2] |

| 4 | Aniline | KOt-Bu | MeCN | 80 | 8 | 87[2] |

Note: Conversion data is adapted from reactions with a similar dichloropyrazine substrate and may vary for this compound.[2]

II. Wittig Olefination Reactions

The carbaldehyde group of this compound can be readily converted to an alkene via the Wittig reaction. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent).

Application Notes:

The Wittig reaction is a highly versatile method for forming carbon-carbon double bonds with good control over the location of the new double bond.[3][4] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides (containing an electron-withdrawing group) generally yield E-alkenes.[4]

Experimental Protocol:

This protocol describes a general procedure for the Wittig olefination of this compound.

Workflow for Wittig Olefination:

Caption: General workflow for the Wittig reaction of this compound.

Materials:

-

This compound

-

Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Standard glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a stir bar.[3]

-

Add the Wittig reagent (1.2 eq) portion-wise to the stirred solution at room temperature.[3]

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[3]

-

Upon completion, evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[3]

-

To the residue, add a mixture of diethyl ether and hexanes (e.g., 1:3) to precipitate the triphenylphosphine oxide byproduct.

-